molecular formula C14H18BClO4 B1592489 Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 334018-52-9

Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1592489
CAS No.: 334018-52-9
M. Wt: 296.55 g/mol
InChI Key: SPVAFOQLYCMOAO-UHFFFAOYSA-N
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Description

“Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a chemical compound. It is commonly used in the preparation of pharmaceuticals and chemical intermediates .


Synthesis Analysis

The synthesis of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is also involved .


Molecular Structure Analysis

The molecular structure of this compound was solved by direct methods using SHELXS-2018/3 and refined by the full-matrix least-squares procedure on F2 for all data using SHELXL-2018/3 .


Chemical Reactions Analysis

This compound undergoes borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also undergoes hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Physical And Chemical Properties Analysis

This compound is an oily substance at room temperature . It has a boiling point of 81.5-82 °C/13 mmHg and a density of 1.149 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Intermediate for Boric Acid Ester Compounds : This chemical serves as a key intermediate in the synthesis of boric acid ester compounds with benzene rings. Such compounds are synthesized through a series of substitution reactions and are characterized using various spectroscopic methods and X-ray diffraction. Their molecular structures are further analyzed using density functional theory (DFT) to validate their conformation and physicochemical properties (Huang et al., 2021).

Applications in Material Science

  • Crystal Engineering : The compound has been implicated in studies focusing on crystal engineering, where it is used to modify the properties of crystals, such as inducing phase transitions under high pressure. Such modifications can alter the physical properties of materials for various applications, including pharmaceuticals and electronics (Johnstone et al., 2010).

Biotechnological Applications

  • Biosynthesis of Esters and Anisoles : Research has shown the potential of similar compounds in the biosynthesis of methyl esters and anisoles, highlighting their role in natural product synthesis and modification. This includes studies on fungi that utilize chloromethane as a methyl donor, indicating a broader application in biotechnology and natural product synthesis (Harper et al., 1989).

Environmental and Analytical Chemistry

  • Analytical Chemistry : Compounds of this class have been used in the development of chemosensors for the detection of specific ions or molecules. This application is crucial in environmental monitoring, food safety, and clinical diagnostics, where precise and accurate detection of substances is required (Ma et al., 2013).

Mechanism of Action

The mechanism of action of this compound involves borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It also involves hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

Safety and Hazards

In case of accidental ingestion, rinse the mouth but do not induce vomiting . If skin or hair comes into contact with the compound, remove all contaminated clothing immediately and wash the skin with water . If inhaled, move the victim to fresh air and ensure they are in a comfortable resting position for breathing . If it enters the eyes, rinse carefully with water for several minutes .

Future Directions

The future directions of this compound involve its use in the synthesis of various pharmaceuticals and chemical intermediates . Its reactivity and versatility make it a valuable tool in the field of organic synthesis .

Properties

IUPAC Name

methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(11(16)8-9)12(17)18-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVAFOQLYCMOAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626170
Record name Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-52-9
Record name Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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